9-Iodo-9-borabicyclo[3.3.1]nonane

Catalog No.
S3317990
CAS No.
70145-42-5
M.F
C8H14BI
M. Wt
247.91 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Iodo-9-borabicyclo[3.3.1]nonane

CAS Number

70145-42-5

Product Name

9-Iodo-9-borabicyclo[3.3.1]nonane

IUPAC Name

9-iodo-9-borabicyclo[3.3.1]nonane

Molecular Formula

C8H14BI

Molecular Weight

247.91 g/mol

InChI

InChI=1S/C8H14BI/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8H,1-6H2

InChI Key

YAYIUFDUYUYPJC-UHFFFAOYSA-N

SMILES

B1(C2CCCC1CCC2)I

Canonical SMILES

B1(C2CCCC1CCC2)I

Hydroboration Reagent

9-Iodo-9-borabicyclo[3.3.1]nonane, also known as 9-BBN or B-Iodo-9-BBN, is a valuable reagent in organic chemistry, particularly for hydroboration reactions. Its cage-like structure protects the boron atom, making it a selective hydroboration reagent. This selectivity allows for the regiospecific addition of a boron-hydrogen bond across a carbon-carbon double bond. The resulting organoborane intermediate can be further manipulated to form various functional groups, such as aldehydes, alcohols, and amines [PubChem, National Institutes of Health (.gov) ].

Suzuki Reactions

9-BBN finds application in Suzuki reactions, a powerful tool for carbon-carbon bond formation. Here, the organoborane intermediate derived from a starting alkene with 9-BBN reacts with a vinyl or aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond [ChemicalBook ].

Synthesis of Terminal Alcohols

This reagent is useful for the synthesis of terminal alcohols through a two-step process. The alkene first undergoes regiospecific hydroboration with 9-BBN. Subsequent oxidative cleavage of the carbon-boron bond using hydrogen peroxide furnishes the desired terminal alcohol [ChemicalBook ].

Other Applications

Beyond the applications mentioned above, 9-Iodo-9-borabicyclo[3.3.1]nonane finds use in:

  • Copper-catalyzed cross-coupling reactions of organoboron compounds with primary alkyl halides and pseudohalides [ChemicalBook ]
  • Protecting groups for alkenes: The bulky structure of 9-BBN can temporarily deactivate an alkene, preventing unwanted reactions at that site [ChemicalBook ]
  • Hetero-Diels-Alder reactions for the synthesis of spirocyclic alkaloids [ChemicalBook ]

Advantages of 9-BBN

Compared to other dialkylborane reagents, 9-BBN offers several advantages:

  • Thermal stability: It exhibits good thermal stability, allowing for reactions at higher temperatures [ChemicalBook ]
  • Less sensitive to air and moisture: This makes it easier to handle under non-inert reaction conditions [ChemicalBook ]

Wikipedia

9-Iodo-9-borabicyclo[3.3.1]nonane

Dates

Modify: 2023-08-19

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